(R)-Propranolol beta-D-glucuronide-d7 (sodium)
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Overview
Description
®-Propranolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The compound is the enantiomer of propranolol, which means it is one of two mirror-image forms of the molecule. The ®-enantiomer is less active than the (S)-enantiomer in terms of beta-blocking activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Propranolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-naphthol.
Alkylation: 1-naphthol is alkylated with epichlorohydrin to form 1-(2,3-epoxypropoxy)naphthalene.
Ring Opening: The epoxide ring is opened using isopropylamine to yield 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol.
Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
Industrial production of ®-Propranolol often involves similar synthetic routes but on a larger scale. The resolution step is crucial and is typically achieved using high-performance liquid chromatography (HPLC) or other chiral separation techniques to ensure the purity of the ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-Propranolol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the secondary amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: The major products include naphthoxyacetic acid derivatives.
Reduction: Reduced forms of the secondary amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Propranolol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of other compounds.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating cardiovascular diseases, anxiety, and migraine.
Industry: Used in the formulation of various pharmaceutical products.
Mechanism of Action
®-Propranolol exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors. The pathways involved are primarily related to the inhibition of cyclic adenosine monophosphate (cAMP) production, which reduces the activity of protein kinase A (PKA) and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-Propranolol: The more active enantiomer in terms of beta-blocking activity.
Atenolol: Another beta-blocker with selective beta-1 adrenergic receptor antagonism.
Metoprolol: Similar to atenolol but with different pharmacokinetic properties.
Uniqueness
®-Propranolol is unique due to its non-selective beta-blocking activity, affecting both beta-1 and beta-2 receptors. This broad spectrum of activity makes it useful in treating a variety of cardiovascular conditions, although it may also lead to more side effects compared to selective beta-blockers.
Properties
Molecular Formula |
C22H28NNaO8 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1/i1D3,2D3,12D; |
InChI Key |
OSKYDLRSXKTYLZ-ALLDJDOJSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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